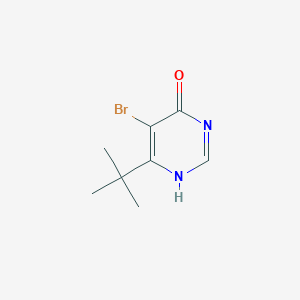
2,4,6-Tribromopyridin-3-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reactivity and Substitution Behavior : The reactivity of bromine atoms in brominated pyridines like 2,4,6-tribromopyridine has been a subject of study. Hertog and Jonge (1948) found that the order in which bromine atoms are replaced depends on the solvent used, indicating solvent-specific reactivity patterns for such compounds (Hertog & Jonge, 1948).
Formation of Diaminobromopyridine : Wibaut et al. (1939) reported the formation of 2,6-diamino-4-bromopyridine when 2,4,6-tribromopyridine is heated with ammonia. This suggests potential utility in synthesizing certain pyridine derivatives (Wibaut et al., 1939).
Use in Synthesizing Fluorous Pyridines : Rocaboy et al. (2002) explored the synthesis and reactivity of disubstituted and trisubstituted fluorous pyridines, using 2,4,6-tribromopyridine as a precursor. These pyridines exhibited interesting solid-state, liquid crystal, and ionic liquid-phase properties (Rocaboy et al., 2002).
Influence of Solvent on Ammonia Reaction : Hertog and Jouwersma (2010) noted that the reaction of 2,4,6-tribromopyridine with dilute ammonia solutions varied with the solvent, affecting the rate and pattern of bromine atom substitution. This implies a significant solvent influence on the chemical behavior of such compounds (Hertog & Jouwersma, 2010).
Gaseous Phase Bromination : In studying the bromination of 2,6-dibromopyridine, which leads to the formation of 2,4,6-tribromopyridine, Hertog et al. (2010) observed different types of substitution reactions depending on the reaction conditions, highlighting its utility in pyridine derivative synthesis (Hertog et al., 2010).
Coordination Chemistry : Therrien (2011) discussed the coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, which are related to pyridine derivatives like 2,4,6-tribromopyridine. This review highlights the applications of such ligands in various fields including luminescent materials and catalysis (Therrien, 2011).
Synthesis of Other Pyridine Derivatives : Research by Rusnac et al. (2020) into the condensation reactions involving pyridine derivatives suggests potential pathways for creating new compounds, possibly including derivatives of 2,4,6-tribromopyridine (Rusnac et al., 2020).
Propiedades
IUPAC Name |
2,4,6-tribromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3NO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJDOBAYAHWINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216239 | |
| Record name | 2,4,6-Tribromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromopyridin-3-ol | |
CAS RN |
6602-34-2 | |
| Record name | 2,4,6-Tribromo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromopyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tribromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















